(2S,6S)-2,6-二甲基哌嗪二盐酸盐

描述

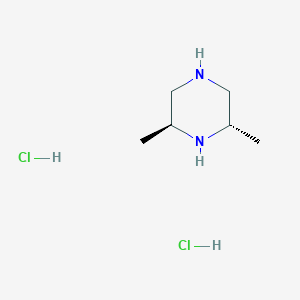

“(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is a chemical compound that consists of a piperazine ring with two methyl groups at the 2 and 6 positions . It is in the form of a dihydrochloride salt, making it more stable and easier to handle . It is commonly used in the synthesis of pharmaceuticals and can act as a building block for various drug molecules .

Molecular Structure Analysis

The molecular formula of “(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is C6H16Cl2N2 . Its average mass is 187.111 Da and its monoisotopic mass is 186.069061 Da .Physical And Chemical Properties Analysis

“(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .科学研究应用

分子结构和氢键

与 (2S,6S)-2,6-二甲基哌嗪密切相关的 N,N'-二甲基哌嗪衍生物的研究已经进行,以了解它们的分子结构和氢键。例如,对 N,N'-二甲基哌嗪甜菜碱的研究揭示了对其晶体结构和氢键模式的有趣见解。这些化合物在其结晶形式中形成强、对称和线性的氢键,哌嗪环采用特定的椅子构象。这项研究对于理解相关化合物的分子相互作用和结构至关重要 (Dega-Szafran 等人,2002).

催化和合成过程

另一个研究领域集中于二甲基哌嗪衍生物的合成。例如,一项研究描述了使用 Cu-Cr-Fe/γ-Al2O3 催化剂合成顺式-2,6-二甲基哌嗪的连续过程。该过程突出了 (2S,6S)-2,6-二甲基哌嗪在化学合成中的应用以及催化剂在优化这些反应中的重要性 (Bai 等人,2004).

对映体收敛合成

已经对 (-)-(2R,5S)-1-烯丙基-2,5-二甲基哌嗪的对映体收敛合成进行了研究,该化合物是合成δ-阿片受体配体的中间体。这突出了 (2S,6S)-2,6-二甲基哌嗪衍生物在合成药理学相关化合物中的潜力 (Janetka 等人,2003).

无机-有机杂化材料

还有关于涉及 2,6-二甲基哌嗪衍生物的无机-有机杂化材料的研究。例如,对带有 2,6-二甲基哌嗪-1,4-二鎓阳离子的非中心对称有机硫酸盐的研究证明了其在非线性光学特性中的潜力。这些杂化材料在开发具有独特光学性质的新材料中可能至关重要 (Ben M'leh 等人,2018).

作用机制

Target of Action

The primary target of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride interacts with its targets by antagonizing the non-competitive and subtype non-selective activity-dependent NMDA receptor . This interaction results in changes in the receptor’s function, leading to alterations in neuronal signaling .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes the activity of the AMPA receptor and directly binds with the tyrosine kinase receptor TrkB . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

It is known that the compound has a strong effect at a concentration of 005 nM, suggesting a high bioavailability .

Result of Action

The molecular and cellular effects of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride’s action include changes in protein expression in the hippocampus of depressed mice . The compound’s action is closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride. For instance, the frequency of treatment can modulate the cognitive effects of repeated exposure to the compound

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

(2S,6S)-2,6-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYHYMXNYOPAI-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718680 | |

| Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162240-96-2 | |

| Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)

![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)

![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)